Lipophilicity Comparison: cLogP of Target Compound vs. Bromobenzamide and Phenylpropanamide Analogs
The target compound (CAS 1798517-35-7) exhibits an XLogP3 of 1.3, placing it within the optimal lipophilicity range (1–3) for oral bioavailability and CNS penetration. The 2-bromobenzamide analog (CAS 1795089-37-0) has a higher XLogP3 of 1.9, while the 3-phenylpropanamide analog (CAS 1790209-51-6) has an XLogP3 of 1.4 [1][2][3]. The lower cLogP of the target compound may translate into improved aqueous solubility and reduced non-specific protein binding, which are critical for reliable HTS assay performance.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Bromobenzamide analog (CAS 1795089-37-0): XLogP3 = 1.9; Phenylpropanamide analog (CAS 1790209-51-6): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = −0.6 vs. bromo analog; ΔXLogP3 = −0.1 vs. phenylpropanamide analog |
| Conditions | Computed using XLogP3 algorithm as reported on vendor datasheets |
Why This Matters
A cLogP difference of 0.5–0.6 can significantly alter solubility and permeability, which directly impacts assay reproducibility and compound prioritization in screening cascades.
- [1] Kuujia.com. CAS No. 1798517-35-7: 2-(2-Fluorophenoxy)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]acetamide. Product datasheet. Available at: https://www.kuujia.com/cas-1798517-35-7.html View Source
- [2] Kuujia.com. CAS No. 1795089-37-0: 2-Bromo-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide. Product datasheet. Available at: https://www.kuujia.com/cas-1795089-37-0.html View Source
- [3] Kuujia.com. CAS No. 1790209-51-6: N-[3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-phenylpropanamide. Product datasheet. Available at: https://www.kuujia.com/cas-1790209-51-6.html View Source
